molecular formula C20H20FN3O4S B2363954 2-(2-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione CAS No. 919756-98-2

2-(2-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione

Cat. No. B2363954
M. Wt: 417.46
InChI Key: MTKPJRSYJSHPPM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Based on the potential inhibitory activity of phthalimide derivatives towards acetylcholinesterase enzyme, a new series of phthalimide-based compounds were synthesized . The ring formation reaction between (S, S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a fluorophenyl group attached to a piperazine ring, which is further connected to an isoindoline-1,3-dione group via a sulfonyl bridge.

Scientific Research Applications

Dopamine Receptor Modulation

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Isoindolines, including the compound , have been studied for their potential as ligands of the dopamine receptor D2 . This suggests a potential application as antipsychotic agents .
  • Methods of Application: The compounds were synthesized using simple heating and relatively quick solventless reactions . They were then purified with a methodology as green as possible .
  • Results: The in silico analysis suggests that the three isoindolines tested have the best properties as ligands of the dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site .

Antiepileptic Activity

  • Scientific Field: Medicinal Chemistry
  • Application Summary: A new series of phthalimide derivatives were synthesized and their antiepileptic activity was investigated .
  • Methods of Application: The compounds were synthesized through the reaction of phthalic anhydride and various derivatives of aniline in toluene solvent .
  • Results: Compound with para methoxy substituent exhibited the anticonvulsant activity at 15.1 ± 1.53 (12.23–17.96) mg/kg dose in MES model compared to other derivatives .

Parkinson’s Disease Treatment

  • Scientific Field: Neurology
  • Application Summary: Isoindolines, including the compound , have been tested in vivo in a Parkinsonism mouse model . This suggests a potential application in the treatment of Parkinson’s disease .
  • Methods of Application: The compound was administered at a dose of 254 µmol/kg .
  • Results: The compound, YaI-01, reverted Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine .

Alzheimer’s Disease Treatment

  • Scientific Field: Neurology
  • Application Summary: Isoindolines and isoindoline-1,3-dione modulate the dopamine receptor D3, which suggests a potential application as antipsychotic agents . In addition, the inhibition of β-amyloid protein aggregation indicates a potential capacity in the treatment of Alzheimer’s disease .
  • Methods of Application: The compounds were synthesized using simple heating and relatively quick solventless reactions . They were then purified with a methodology as green as possible .
  • Results: The in silico analysis suggests that the three isoindolines tested have the best properties as ligands of the dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site .

Cancer Treatment

  • Scientific Field: Oncology
  • Application Summary: Some isoindoline derivatives have been observed to increase the phosphorylation of H2AX in MCF-7 cells, which is comparable to that observed with Olaparib . This suggests a potential application in the treatment of certain types of cancer .
  • Methods of Application: The compound was tested in vitro on MCF-7 cells .
  • Results: It was observed that the compound increased the phosphorylation of H2AX in MCF-7 cells .

Synthesis of Other Compounds

  • Scientific Field: Organic Chemistry
  • Application Summary: Isoindoline derivatives can be used as intermediates in the synthesis of other compounds .
  • Methods of Application: The compound was used in a reaction to synthesize another compound .
  • Results: The reaction was successful and the desired compound was obtained .

Future Directions

The future research directions could include further studies on the synthesis of more potent analogs of this compound, investigation of its mechanism of action, and exploration of its potential applications in drug development and other areas of biological research .

properties

IUPAC Name

2-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4S/c21-15-5-7-16(8-6-15)22-9-11-23(12-10-22)29(27,28)14-13-24-19(25)17-3-1-2-4-18(17)20(24)26/h1-8H,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKPJRSYJSHPPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCN3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione

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